molecular formula C12H18ClNO B13320747 [(3-Chlorophenyl)methyl](1-methoxybutan-2-yl)amine

[(3-Chlorophenyl)methyl](1-methoxybutan-2-yl)amine

Cat. No.: B13320747
M. Wt: 227.73 g/mol
InChI Key: KMCCMIOFAMEDAC-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorophenyl group attached to a methoxybutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with 1-methoxybutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (3-Chlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-Chlorophenyl)methylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(3-Chlorophenyl)methylamine can be compared with other similar compounds, such as:

    (3-Chlorophenyl)methylamine: This compound has a similar structure but with a different alkyl chain length.

    (3-Chlorophenyl)methylamine: Another similar compound with a shorter alkyl chain.

    (3-Chlorophenyl)methylamine: This compound has a longer alkyl chain compared to (3-Chlorophenyl)methylamine.

The uniqueness of (3-Chlorophenyl)methylamine lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-methoxybutan-2-amine

InChI

InChI=1S/C12H18ClNO/c1-3-12(9-15-2)14-8-10-5-4-6-11(13)7-10/h4-7,12,14H,3,8-9H2,1-2H3

InChI Key

KMCCMIOFAMEDAC-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=CC(=CC=C1)Cl

Origin of Product

United States

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